
Octahydropentalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalene-2-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a unique bicyclic structure, which includes a pentalene core that is fully hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydropentalene-2-carbaldehyde typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene using palladium or platinum catalysts under high pressure and temperature conditions. The resulting octahydropentalene is then subjected to formylation reactions to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydropentalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Octahydropentalene-2-carboxylic acid
Reduction: Octahydropentalene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Octahydropentalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of octahydropentalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Octahydropentalene-2-carbaldehyde can be compared with other similar compounds such as:
Pentalene-2-carbaldehyde: Lacks the hydrogenation of the pentalene core, resulting in different chemical properties and reactivity.
Decahydronaphthalene-2-carbaldehyde: Features a different bicyclic structure, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its fully hydrogenated pentalene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
185030-45-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-7-4-8-2-1-3-9(8)5-7/h6-9H,1-5H2 |
InChI-Schlüssel |
ZAOKSGRIAGOZJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC2C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
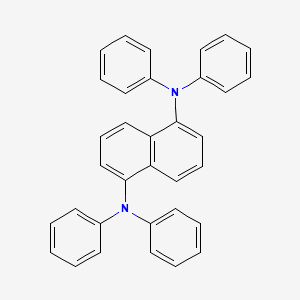
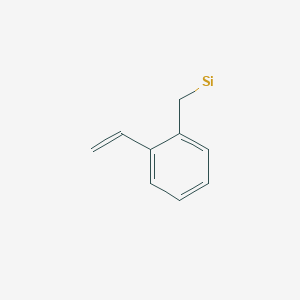
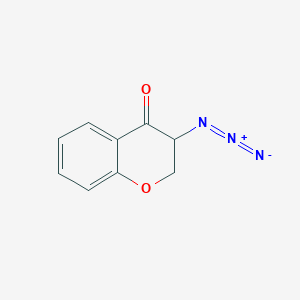
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
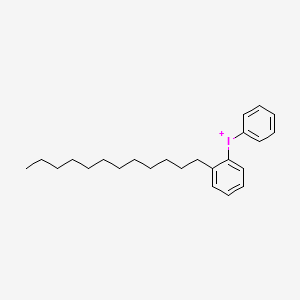

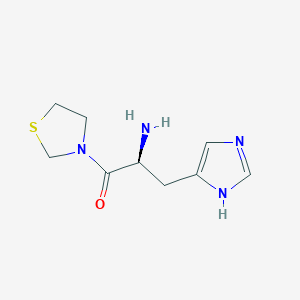
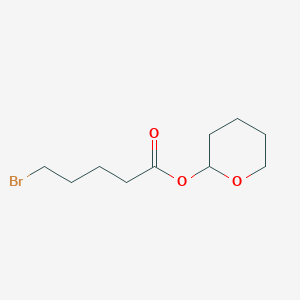
![4-[2-(2-Butoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14261366.png)

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
